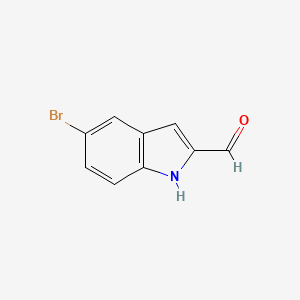

5-bromo-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABANPJKXPUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542866 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-50-4 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1H-indole-2-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 5-bromo-1H-indole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document outlines its known physical characteristics, provides detailed experimental protocols for their determination, and visualizes its role as a potential inhibitor in significant cell signaling pathways.

Core Physical Properties

Data Presentation: Physical Properties of this compound and Related Compounds

| Property | This compound | 5-Bromo-1H-indole-3-carbaldehyde (Isomer) |

| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol [1] | 224.05 g/mol |

| Appearance | Yellowish to tan crystalline powder[1] | White to pink to light brown powder[2] |

| Melting Point | Data not available | 204-207 °C[2] |

| Boiling Point | Data not available | 395.5 ± 22.0 °C (Predicted)[2] |

| Solubility | Data not available | Soluble in ethanol, methanol, acetone, dichloromethane, and DMSO; limited water solubility.[2] |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of crystalline organic compounds like this compound are outlined below.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detector.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical approach to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of crystalline this compound is added to a known volume of the desired solvent (e.g., ethanol, DMSO, water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L, mg/mL).

Biological Significance and Signaling Pathway Inhibition

Derivatives of 5-bromoindole have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. These compounds have been investigated as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 5-Bromoindole derivatives have been explored as inhibitors of EGFR tyrosine kinase.

Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.

VEGFR-2 Signaling Pathway Inhibition

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway by a 5-bromoindole derivative.

References

5-bromo-1H-indole-2-carbaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-1H-indole-2-carbaldehyde, a key heterocyclic intermediate in organic synthesis and pharmaceutical research. This document outlines its chemical structure, physicochemical properties, and a detailed synthetic protocol.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring an indole core structure substituted with a bromine atom at the 5-position and a formyl (aldehyde) group at the 2-position.

The presence of the bromine atom and the reactive aldehyde group makes this compound a versatile building block for the synthesis of more complex molecules with potential biological activities.[2] It is a key intermediate in the development of bioactive molecules for treating neurological disorders and cancer, and also finds applications in materials science.[2]

Physicochemical Properties

The quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for the closely related isomer, 5-bromo-1H-indole-3-carbaldehyde, is available, specific experimental values for the 2-carbaldehyde isomer are not widely reported in the literature.

| Property | Value | Source |

| Molecular Weight | 224.06 g/mol | [2][3] |

| Exact Mass | 222.96328 Da | Computed by PubChem[1] |

| Appearance | Yellowish to tan crystalline powder | [2] |

| Storage Temperature | 0-8 °C | [2] |

| Melting Point | Data not available | |

| Reference Melting Point | 204-207 °C (for 5-bromo-1H-indole-3-carbaldehyde) | [4] |

| Boiling Point | Predicted: 395.5±22.0°C (for 5-bromo-1H-indole-3-carbaldehyde) | [4] |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water (for 2-bromo-1H-indole-3-carbaldehyde). | [5] It is known to be soluble in polar aprotic solvents like DMSO and DMF (for 5-Bromo-1H-indole-2-carboxylic acid).[6] |

| XLogP3 | 2.5 | Computed by PubChem[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of indole-2-carbaldehydes from the corresponding indole is through a Vilsmeier-Haack type reaction or via lithiation followed by formylation. Below is a plausible synthetic protocol adapted from general procedures for indole functionalization. The starting material, 5-bromoindole, can be synthesized from indole.[7]

Materials:

-

5-bromoindole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (for lithiation method)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure (via Lithiation and Formylation):

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 5-bromoindole (1 equivalent). Anhydrous THF is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe. The reaction mixture is stirred at this temperature for 1 hour.

-

Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture. The solution is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

NMR Data Acquisition Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives.[8]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Spectral Width: ~16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Spectral Width: ~200-250 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

Synthesis Pathway Visualization

The following diagram illustrates a plausible synthetic route to this compound starting from 5-bromoindole.

References

- 1. This compound | C9H6BrNO | CID 13522462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]

- 5. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

5-bromo-1H-indole-2-carbaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-bromo-1H-indole-2-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules. This document includes its molecular formula and weight, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Data Presentation

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol [1] |

| CAS Number | 53590-50-4 |

| Appearance | Yellowish to tan crystalline powder |

| Purity | ≥ 99% (Assay) |

| Storage Conditions | Store at 0-8 °C |

Experimental Protocols

The synthesis of this compound is typically achieved through the Vilsmeier-Haack formylation of 5-bromoindole. This reaction introduces a formyl (-CHO) group at the C-2 position of the indole ring.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the formylation of electron-rich aromatic compounds.[2][3]

Materials:

-

5-bromoindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 5-bromoindole (1.0 equivalent) in a minimal amount of anhydrous DMF, dropwise at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 6.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Carefully add a solution of sodium acetate (5.6 equivalents) in water and stir for 10 minutes. Dilute the mixture with additional water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether. The organic layers should be combined.

-

Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product should be purified by silica gel column chromatography to yield this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

Spectroscopic and Analytical Profile of 5-bromo-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 5-bromo-1H-indole-2-carbaldehyde (CAS: 53590-50-4), a key intermediate in the synthesis of various bioactive molecules and materials.[1] While complete, publicly available experimental spectral datasets for this specific compound are limited, this document outlines the expected spectral features based on closely related analogs, provides detailed experimental protocols for data acquisition, and illustrates relevant synthetic and analytical workflows.

Molecular Structure and Properties

This compound is an indole derivative characterized by a bromine atom at the C5 position and a carbaldehyde group at the C2 position.[1] This substitution pattern makes it a versatile building block in medicinal chemistry and materials science.[1]

Molecular Formula: C₉H₆BrNO[2] Molecular Weight: 224.06 g/mol [2] Appearance: Expected to be a yellowish to tan crystalline powder.[1]

Spectral Data Summary

The following tables summarize the expected and reported spectral data. Note that the NMR and IR data are based on the closely related N-methylated analog, 5-bromo-1-methyl-1H-indole-2-carbaldehyde, as a proxy.[3] Key differences for the target compound are noted.

Table 1: Predicted ¹H NMR Spectral Data

(Based on 5-bromo-1-methyl-1H-indole-2-carbaldehyde in CDCl₃ at 400 MHz)[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | > 8.5 (broad) | Broad Singlet (br s) | This signal replaces the N-CH₃ signal of the reference compound and is expected to be a broad singlet due to quadrupole broadening and exchange. |

| CHO | ~9.9 | Singlet (s) | Aldehydic proton. |

| H-4 | ~7.8-7.9 | Singlet (or narrow d) | Aromatic proton adjacent to the bromine-bearing carbon. |

| H-6 | ~7.4-7.5 | Doublet (d) | Aromatic proton, coupled to H-7. |

| H-7 | ~7.2-7.3 | Doublet of Doublets (dd) | Aromatic proton, coupled to H-6. |

| H-3 | ~7.1-7.2 | Singlet (s) | Proton on the pyrrole ring. |

For comparison, the reference compound 5-bromo-1-methyl-1H-indole-2-carbaldehyde shows the following ¹H NMR signals (400 MHz, CDCl₃): δ = 9.89 (s, 1H, CHO), 7.86 (s, 1H, H-4), 7.48 (d, 1H, J = 8.8 Hz, H-6), 7.24-7.31 (m, 1H, H-7), 7.17 (s, 1H, H-3), 4.08 (s, 3H, CH₃).[3]

Table 2: Predicted ¹³C NMR Spectral Data

(Based on 5-bromo-1-methyl-1H-indole-2-carbaldehyde in CDCl₃ at 100 MHz)[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~183 |

| C-7a | ~139 |

| C-3a | ~136 |

| C-2 | ~129-130 |

| C-6 | ~127-128 |

| C-4 | ~125-126 |

| C-5 | ~116 |

| C-7 | ~112-114 |

| C-3 | ~111-112 |

The reference compound 5-bromo-1-methyl-1H-indole-2-carbaldehyde shows the following ¹³C NMR signals (100 MHz, CDCl₃): δ = 182.8, 139.3, 136.3, 129.7, 127.7, 125.5, 116.1, 114.1, 111.9, 31.7 (N-CH₃).[3]

Table 3: Predicted Infrared (IR) Spectral Data[3]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H Stretch |

| ~1660-1670 | C=O Stretch (Aldehyde) |

| ~1470 | C=C Aromatic Stretch |

| ~800 | C-H Bending (out-of-plane) |

| ~730 | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data

| Ionization Mode | Predicted m/z | Assignment |

| ESI/HRMS | ~223.96, 225.96 | [M+H]⁺ (Characteristic isotopic pattern for Bromine) |

The calculated exact mass for C₉H₆⁷⁹BrNO is 222.9633 Da.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[5]

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Relaxation Delay: 1-5 seconds.[5]

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: ≥1024 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is recommended.

-

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[4]

-

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder for analysis.[4]

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is suitable for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by ~2 m/z units (for ⁷⁹Br and ⁸¹Br).

Synthetic and Analytical Workflows

The following diagrams illustrate a common synthetic route to this compound and a general workflow for its characterization.

Caption: Synthetic pathway for this compound via Vilsmeier-Haack reaction.

Caption: General analytical workflow for the characterization of synthesized compounds.

References

Solubility Profile of 5-bromo-1H-indole-2-carbaldehyde in DMSO and DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromo-1H-indole-2-carbaldehyde in the common laboratory solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a strong theoretical basis for its solubility, qualitative information derived from analogous compounds, and detailed experimental protocols for determining its solubility in a laboratory setting.

Core Concepts and Physicochemical Properties

This compound is a substituted indole derivative that serves as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a polar indole core with a hydrogen-bonding amine proton, a polar carbaldehyde group, and a lipophilic bromo substituent, dictates its solubility characteristics. Both DMSO and DMF are polar aprotic solvents, known for their ability to dissolve a wide range of organic compounds, making them common choices for creating stock solutions for various assays and chemical reactions.

Quantitative Solubility Data

| Compound | Solvent | Solubility (Qualitative) |

| 5-bromo-1H-indole-2-carboxylic acid | DMSO | Soluble |

| 5-bromo-1H-indole-2-carboxylic acid | DMF | Soluble |

| This compound | DMSO | Expected to be Soluble |

| This compound | DMF | Expected to be Soluble |

It is crucial to experimentally verify the solubility for specific research needs.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, the following standard laboratory protocols can be employed.

Visual Method for Solubility Estimation

This method provides a rapid, semi-quantitative assessment of solubility.

Materials:

-

This compound

-

Anhydrous DMSO

-

Anhydrous DMF

-

Vortex mixer

-

Calibrated micropipettes

-

Analytical balance

-

Clear glass vials

Procedure:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clear glass vial.

-

Add a small, precise volume of the chosen solvent (DMSO or DMF) to the vial (e.g., 100 µL).

-

Vortex the vial vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution against a light source. If the solid has completely dissolved, the solubility is at least 100 mg/mL.

-

If undissolved solid remains, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Calculate the solubility in mg/mL or convert to molarity.

High-Performance Liquid Chromatography (HPLC) Method for Precise Solubility Measurement

This method provides accurate, quantitative solubility data.

Materials:

-

Saturated solution of this compound in the desired solvent (prepared using the visual method with excess solute).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Appropriate HPLC column (e.g., C18).

-

Mobile phase suitable for eluting the compound.

-

Calibrated micropipettes and syringe filters.

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to the solvent (DMSO or DMF) in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Accurately dilute the filtered, saturated solution with the mobile phase to a concentration within the linear range of the HPLC detector.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Determine the concentration of the compound in the diluted sample using a pre-established calibration curve of known concentrations of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Conclusion

5-Bromo-1H-indole-2-carbaldehyde: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound that serves as a pivotal building block in synthetic organic chemistry. Its indole core, substituted with a bromine atom at the 5-position and a formyl group at the 2-position, offers a versatile scaffold for the elaboration of more complex molecules. This unique substitution pattern imparts specific reactivity and physicochemical properties that are leveraged in the development of novel therapeutic agents and functional materials. In medicinal chemistry, the indole nucleus is a privileged structure, present in a wide array of biologically active compounds. The introduction of a bromine atom can enhance lipophilicity and metabolic stability, and provide a handle for further functionalization through cross-coupling reactions. The aldehyde group is a versatile functional group that can participate in a variety of chemical transformations, including reductive amination, oxidation, and condensation reactions. This guide provides an in-depth analysis of the melting point and appearance of this compound, crucial parameters for its identification, purity assessment, and handling in a laboratory setting.

Physicochemical Properties

The physical characteristics of a compound, such as its melting point and appearance, are fundamental parameters that provide insights into its purity and identity.

Appearance

This compound is consistently described as a solid at room temperature.[1] More specifically, it is characterized as a yellowish to tan crystalline powder .[2][3] The color may vary depending on the purity of the compound and the presence of any residual impurities from the synthetic process.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. The recorded melting point for this compound is 178 °C .[4]

| Property | Value | Source(s) |

| CAS Number | 53590-50-4 | PubChem[5], Santa Cruz Biotechnology[6] |

| Appearance | Yellowish to tan crystalline powder | Chem-Impex[2][3] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | 178 °C | ChemicalBook[4] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a standard procedure in chemical analysis for the characterization of a solid compound. The following protocol outlines a common method using a capillary melting point apparatus.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to pre-heat to a temperature approximately 15-20 °C below the expected melting point (in this case, around 160 °C).

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

-

Melting Point Measurement:

-

Set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A slower heating rate ensures thermal equilibrium between the sample and the thermometer, leading to a more accurate measurement.

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the entire sample has completely melted (the completion of melting).

-

The recorded values represent the melting point range of the sample.

-

-

Post-Analysis:

-

Allow the apparatus to cool down before removing the capillary tube.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely ground powder ensures uniform heat distribution throughout the sample.

-

Tight Packing: A tightly packed sample in the capillary tube promotes efficient heat transfer from the heating block to the compound.

-

Slow Heating Rate: A slow ramp rate near the melting point is crucial for an accurate determination. If the temperature rises too quickly, the thermometer reading may lag behind the actual temperature of the sample, leading to an artificially high and broad melting range.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.

References

Introduction: The Synthetic Utility of a Versatile Building Block

An In-Depth Technical Guide to the Stability and Storage of 5-bromo-1H-indole-2-carbaldehyde

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for this compound (CAS No. 53590-50-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from chemical suppliers and the scientific literature to ensure the long-term integrity of this critical synthetic intermediate.

This compound is a halogenated heterocyclic compound widely employed as a precursor in organic synthesis. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The strategic placement of the bromine atom at the C5 position and the carbaldehyde group at the C2 position offers versatile handles for further functionalization, making it a key intermediate in the development of bioactive molecules for therapeutic areas such as oncology and neurology, as well as in the creation of novel materials for organic electronics.[1] However, the inherent reactivity of the indole nucleus and the aldehyde functional group necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and the preservation of material purity.

Part 1: Physicochemical and Stability Profile

The stability of this compound is governed by the intrinsic chemical properties of its constituent functional groups: the electron-rich indole ring, the reactive aldehyde, and the photosensitive bromo-aromatic system.

Key Physicochemical Properties

A summary of the compound's essential properties is provided below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 53590-50-4 | [1][2][3] |

| Molecular Formula | C₉H₆BrNO | [1][3][4] |

| Molecular Weight | 224.06 g/mol | [1][3][4] |

| Appearance | Yellowish to tan crystalline powder | [1] |

| Purity | ≥97% | [2] |

| InChIKey | CFABANPJKXPUFN-UHFFFAOYSA-N | [2][4] |

Core Stability Considerations and Degradation Pathways

Several factors can compromise the integrity of this compound. Understanding these is crucial for mitigating degradation.

-

Oxidation: The indole ring is inherently susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen. Furthermore, the aldehyde group (-CHO) is readily oxidized to the corresponding carboxylic acid (5-bromo-1H-indole-2-carboxylic acid). This is arguably the most common degradation pathway for this class of compounds. While most indoles are relatively stable in air, substitutions can alter this reactivity.[5]

-

Photosensitivity: Aromatic bromides are known to be sensitive to light.[6] Exposure to UV or even ambient light over prolonged periods can induce photodegradation, potentially leading to debromination or the formation of other impurities. This necessitates storing the compound in light-protecting containers.

-

Moisture: The compound should be protected from moisture. As a crystalline solid, hydrolysis is less of a concern than for solutions, but adsorbed water can accelerate other degradation processes.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids.[7] Contact with strong oxidizers will readily convert the aldehyde to a carboxylic acid, while strong acids can lead to polymerization or other acid-catalyzed degradation reactions of the indole ring.

Part 2: Recommended Storage and Handling Protocols

To preserve the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is mandatory.

Optimal Storage Conditions

The consensus from suppliers points to refrigerated and controlled-atmosphere storage.

-

Temperature: For long-term storage, the material should be kept in a freezer at temperatures of -20°C .[7] For routine short-term use, storage in a refrigerator at 2-8°C is acceptable.[1][2]

-

Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[2] After each use, the container should be purged with inert gas before re-sealing.

-

Light Protection: The compound must be stored in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[6]

-

Moisture Protection: Store in a tightly sealed container, preferably within a desiccator, to prevent moisture ingress.

Protocol for Handling and Solution Preparation

The following step-by-step protocol ensures safety and minimizes contamination or degradation during handling.

-

Preparation: Before handling, ensure a chemical fume hood is operational and the workspace is clean. An eyewash station and safety shower must be readily accessible.[8]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical safety goggles, chemical-resistant gloves (nitrile is suitable), and a lab coat.[8][9]

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to avoid inhalation of dust.[8] Use clean spatulas for transfer. Minimize the time the container is open to the atmosphere.

-

Inert Atmosphere Blanketing: If the compound is to be stored further, flush the headspace of the container with a gentle stream of nitrogen or argon before sealing tightly.

-

Solution Preparation:

-

This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6]

-

For biological assays, prepare a concentrated stock solution in anhydrous DMSO.

-

Stock solutions should be stored under the same stringent conditions as the solid (frozen at -20°C, protected from light).

-

Aqueous solutions should be prepared fresh before each experiment. If brief storage of an aqueous solution is unavoidable, it should be kept at 2-8°C, protected from light, for no more than 24 hours.[6]

-

-

Cleanup: After handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces and equipment.

Part 3: Workflow for Stability Verification

Ensuring the integrity of the compound upon receipt and before critical experiments is a self-validating measure. The following diagram and protocol outline a logical workflow for quality control.

Decision Workflow for Handling and Storage

This workflow guides the researcher from receiving the compound to its use in experiments, ensuring stability checks are integrated into the process.

Caption: Decision workflow for receiving, storing, and using this compound.

Protocol for a Simple Thin-Layer Chromatography (TLC) Stability Check

This protocol can be used to quickly assess the purity of the solid or to monitor the stability of solutions over time.

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane. Prepare a similar solution of a reference standard (a new or previously verified batch), if available.

-

TLC Plate Spotting: Using a capillary tube, spot a small amount of the sample solution and the reference solution side-by-side on a silica gel TLC plate.

-

Elution: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 v/v; optimization may be required).

-

Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

-

Analysis: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly a spot at the baseline (polar impurities) or a new spot corresponding to the carboxylic acid, indicates degradation. The Rƒ value should match the reference standard.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 53590-50-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H6BrNO | CID 13522462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Safety, Handling, and MSDS of 5-bromo-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5-bromo-1H-indole-2-carbaldehyde. The information herein is compiled to ensure the safe and effective use of this compound in a laboratory and research setting.

Chemical and Physical Properties

This compound is a yellowish to tan crystalline powder.[1] It is a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [1][2][3] |

| Molecular Weight | 224.06 g/mol | [1][2] |

| CAS Number | 53590-50-4 | [1][3] |

| Appearance | Yellowish to tan crystalline powder | [1] |

| Boiling Point | 395.55°C at 760 mmHg | [3] |

| Storage Temperature | 0-8 °C | [1][4] |

Hazard Identification

While specific hazard statements for this compound are not consistently available across all sources, related bromo-indole compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7][8][9][10] Therefore, it is prudent to handle this compound with care, assuming it possesses similar hazardous properties.

GHS Hazard Classifications for Related Compounds:

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 |

Note: This classification is for a related compound, 5-Bromo-1H-indole-2-carboxylic acid, and should be used as a precautionary guideline.[5]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken.

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [5][6] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice. | [5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell. | [5][6] |

Fire-Fighting Measures

| Aspect | Guideline | Reference |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Water spray can also be used. | |

| Specific Hazards | During combustion, may emit irritant fumes and toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[5][11] | |

| Advice for Firefighters | Wear a self-contained breathing apparatus and full protective gear.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

| Step | Action | Reference |

| Personal Precautions | Use full personal protective equipment, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. | [5] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses. | [5] |

| Methods for Cleaning Up | Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Decontaminate surfaces and equipment by scrubbing with alcohol. | [5][11] |

Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety.

| Aspect | Guideline | Reference |

| Handling | Avoid contact with skin, eyes, and clothing.[11] Avoid inhalation of dust.[5] Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5] | |

| Storage | Store in a tightly closed container in a dry and well-ventilated place.[5] Recommended storage is at 0-8°C.[1] Keep in a dry place and protect from light.[6] |

Exposure Controls and Personal Protection

To minimize potential exposure, the following engineering controls and personal protective equipment (PPE) are recommended.

| Control Parameter | Recommendation | Reference |

| Engineering Controls | Use only in a well-ventilated area, preferably with a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[6][7] | |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that meets OSHA 29 CFR 1910.133 or European Standard EN166.[6] | |

| Hand Protection | Wear chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.[6] | |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced.[6][7] | |

| Body Protection | Wear a laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.[6] | |

| Foot Protection | Wear closed-toe shoes with non-slip soles.[6] |

Toxicological Information

No acute toxicity information is available for this specific product.[11] However, based on related compounds, it may be harmful if swallowed and cause skin, eye, and respiratory tract irritation.[5][6][11]

Experimental Protocols

Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available. Researchers should refer to established OECD guidelines for chemical testing when designing their own experimental studies.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for the safe handling and storage of this compound.

Caption: Logical flow for first-aid response to different routes of exposure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H6BrNO | CID 13522462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted indole aldehydes represent a cornerstone in medicinal chemistry and drug discovery, serving as pivotal intermediates in the synthesis of a vast array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and evolving significance of this critical class of molecules. We delve into the historical context of their emergence from the broader field of indole chemistry, detail key synthetic methodologies with specific experimental protocols, and present their diverse biological activities through quantitative data and mechanistic pathway diagrams. This document serves as an in-depth resource for researchers aiming to leverage the therapeutic potential of substituted indole aldehydes in their drug development endeavors.

A Historical Perspective: From Plant Growth to Pharmaceutical Promise

The story of substituted indole aldehydes is intrinsically linked to the discovery of auxins, a class of plant hormones. In 1880, Charles and Francis Darwin's experiments on canary grass coleoptiles suggested the presence of a transmissible substance that controls plant growth in response to light.[1][2] This "messenger" was later identified as indole-3-acetic acid (IAA), a close chemical relative of indole-3-carboxaldehyde.[1][3] While Salkowski had discovered IAA in fermentation media in 1885, its isolation from plant tissues took nearly another half-century.[3] The term "auxin" was coined by Kogl and Haagen-Smit in 1931 after they isolated auxentriolic acid (auxin A) from human urine.[3]

The development of synthetic methods for indoles, most notably the Fischer indole synthesis in 1883, laid the groundwork for the eventual synthesis of substituted indole aldehydes.[4] However, the direct formylation of the indole nucleus to produce indole-3-carboxaldehyde in high yield was a significant breakthrough. The Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic compounds, proved to be highly effective for this purpose.[5] This reaction, which utilizes a chloroiminium salt (the Vilsmeier reagent) generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), provides a direct and efficient route to indole-3-carboxaldehyde and its substituted derivatives.[5][6]

Synthetic Methodologies: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction remains a cornerstone for the synthesis of indole-3-carboxaldehydes. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

Materials:

-

Indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indole in DMF and cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2.5 hours.

-

Quench the reaction by slowly adding 1 M NaOH solution until the mixture is alkaline.

-

Pour the mixture into ice-cooled water and stir for 1 hour to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under reduced pressure to yield indole-3-carboxaldehyde.

Workflow for Vilsmeier-Haack Formylation

Biological Activities and Therapeutic Potential

Substituted indole aldehydes exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[5] Their therapeutic potential spans anti-inflammatory, antioxidant, antimicrobial, and anticancer applications.[7][8]

Quantitative Data on Biological Activities

| Compound | Biological Activity | Assay | Result | Reference |

| Indole-3-carbinol | Anticancer | MTT assay (H1299 lung cancer cells) | IC₅₀ = 449.5 μM | [9] |

| 2-(4-Aminophenyl)-6-fluoro-1H-indole | Antioxidant | DPPH radical scavenging | 80% inhibition at 1 mM | [10] |

| 2-(4-Aminophenyl)-6-fluoro-1H-indole | Antioxidant | Superoxide radical scavenging | 81% inhibition at 1 mM | [10] |

| Indole-3-carboxaldehyde derivative (5f) | Antioxidant | DPPH free radical scavenging | Superior to standard (BHA) | [8] |

Anti-inflammatory Signaling Pathways

Indole-3-carboxaldehyde (IAld), a tryptophan metabolite produced by gut microbiota, has demonstrated significant anti-inflammatory properties.[7] Mechanistic studies have revealed that IAld acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[7] Activation of AhR by IAld leads to the inhibition of reactive oxygen species (ROS) production and the subsequent suppression of the NF-κB/NLRP3 inflammasome pathway, a key driver of inflammation.[7]

Anticancer Signaling Pathways

Indole compounds, including indole-3-carbinol (I3C) and its derivatives, have shown promise as anticancer agents.[11] These compounds can modulate multiple cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][11] By targeting these pathways, indole derivatives can inhibit cancer cell proliferation, survival, and metastasis.[1]

Conclusion and Future Directions

The journey of substituted indole aldehydes from their conceptual beginnings in plant physiology to their current status as privileged scaffolds in drug discovery is a testament to their remarkable chemical versatility and biological significance. The development of robust synthetic methods, such as the Vilsmeier-Haack reaction, has made these compounds readily accessible for further chemical exploration. As our understanding of the intricate signaling pathways they modulate continues to grow, so too will the opportunities to design and develop novel therapeutics for a wide range of diseases. Future research will likely focus on the synthesis of novel substituted indole aldehydes with enhanced potency and selectivity, as well as on the further elucidation of their mechanisms of action in various pathological contexts. The rich history and promising future of substituted indole aldehydes ensure their continued prominence in the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. benchchem.com [benchchem.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Role of Bromine Substitution in Indole Core Reactivity

Introduction

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its functionalization is a cornerstone of organic synthesis and medicinal chemistry. The introduction of a bromine atom onto the indole core dramatically alters its chemical properties and provides a versatile handle for further molecular elaboration. Brominated indoles serve as crucial intermediates in the synthesis of complex molecules and often exhibit significant biological activities themselves, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This technical guide provides a comprehensive overview of the multifaceted role of bromine substitution in the reactivity of the indole core. We will explore the electronic and steric effects of the bromine atom, its influence on electrophilic and nucleophilic reactions, its critical function in modern cross-coupling chemistry, and its applications in drug discovery. This document is intended to be a practical resource, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in their work.

Electronic and Steric Effects of Bromine Substitution

The influence of a bromine substituent on the indole ring's reactivity is primarily governed by a combination of electronic and steric effects.

Electronic Effects

The bromine atom exerts two opposing electronic effects on the indole ring system:

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect.[1] This effect deactivates the indole ring towards electrophilic attack by decreasing the electron density of the aromatic system.[1][5]

-

Mesomeric Effect (+M): Bromine possesses lone pairs of electrons in its outer shell that can be delocalized into the π-system of the indole ring through resonance.[1] This electron-donating effect counteracts the inductive effect to some extent.

For halogens, the inductive effect generally outweighs the mesomeric effect, resulting in a net deactivation of the ring.[1] However, the interplay of these effects is subtle and dictates the regioselectivity of subsequent reactions.

Caption: Dual electronic effects of bromine on the indole core.

Impact on Core Reactivity

Electrophilic Aromatic Substitution

While the net effect of bromine is deactivating, electrophilic aromatic substitution on bromoindoles is a common and crucial transformation. The position of the bromine atom influences the rate and outcome of subsequent substitutions. Theoretical studies have quantified the effect of substituents on the Gibbs free energy barrier (ΔG‡) for the rate-determining step of electrophilic bromination, providing insight into reactivity.[5] Electron-withdrawing groups, like bromine, increase this energy barrier, thus slowing the reaction compared to unsubstituted indole.[5][6]

Table 1: Calculated Gibbs Free Energy Barriers for Electrophilic Bromination of 5-Substituted Indoles [5][6]

| Substituent (at C5) | Nature | Gibbs Free Energy Barrier (ΔG‡) (kcal/mol) | Relative Rate Prediction |

|---|---|---|---|

| -OCH₃ | Electron-Donating | Lower | Faster |

| -CH₃ | Electron-Donating | Lower | Faster |

| -H | Neutral | Baseline | - |

| -Br | Electron-Withdrawing | Higher | Slower |

| -COCH₃ | Electron-Withdrawing | Higher | Slower |

| -CN | Electron-Withdrawing | Higher | Slower |

Note: This table is based on theoretical calculations which predict reaction rate trends. The rate of bromination diminishes as the electron-withdrawing power of the substituent increases.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in bromoindoles is a key functional handle for modern synthetic chemistry. It provides an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. This capability is extensively used in drug discovery to create diverse molecular libraries.[2][7]

Common cross-coupling reactions involving bromoindoles include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated indoles.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

The reactivity of the C-Br bond in these reactions is generally higher than that of a C-Cl bond, making bromoindoles highly valuable substrates.[5]

C-H Activation

Recent advances have enabled the direct functionalization of C-H bonds in the bromoindole scaffold. Palladium-catalyzed oxidative C-H activation and annulation of N-alkylanilines with bromoalkynes, for example, provides a direct route to functionalized 3-bromoindoles.[8][9] These methods offer high atom economy and regioselectivity, expanding the toolkit for modifying the indole core.[8]

Synthesis and Characterization of Bromoindoles

The synthesis of bromoindoles can be achieved through various methods, with the choice depending on the desired isomer and available starting materials.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole via Sulfonate Intermediate [10][11]

This multi-step protocol is a reliable method for producing 5-bromoindole with high purity.

-

Step 1: Preparation of Sodium Indoline-2-Sulfonate

-

In a suitable flask, dissolve 7.2 g of indole in 80 mL of ethanol.

-

Separately, prepare a solution of 52 g of sodium bisulfite in water to make a 27% (w/w) aqueous solution.

-

Add the sodium bisulfite solution dropwise to the indole solution over approximately 1.5 hours, maintaining the reaction temperature at 28°C.

-

Stir the mixture for 18 hours at the same temperature.

-

Collect the resulting solid by vacuum filtration, wash with ether, and air dry to yield the intermediate, sodium indoline-2-sulfonate.

-

-

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

-

Suspend 30 g of the sodium indoline-2-sulfonate from Step 1 in 300 mL of acetic anhydride.

-

Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C and maintain for 2 hours.

-

Cool the mixture to room temperature and collect the solid by filtration.

-

Wash the solid with acetic anhydride and then with ether. The crude product can be used directly in the next step.

-

-

Step 3: Synthesis of 5-Bromoindole

-

Dissolve the acylated material from Step 2 (approx. 4.8 g) in 44 g of water and cool the solution to 0-5°C in an ice bath.

-

With vigorous stirring, add 5.9 g of bromine dropwise, ensuring the temperature does not exceed 5°C.

-

Continue stirring at 0-5°C for 1 hour after the addition is complete.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench excess bromine by adding a 5.4% aqueous solution of sodium bisulfite (approx. 22 g) and stir for 15 minutes.

-

Add 6 g of a 50% aqueous sodium hydroxide solution and reflux the mixture for 15 hours.

-

Cool the reaction solution to allow for crystallization.

-

Collect the product by filtration, wash with water, and dry to obtain 5-bromoindole as white, needle-like crystals.[10]

-

Protocol 2: General Method for Kinetic Analysis of Electrophilic Bromination [5]

This protocol can be adapted to study the kinetics of bromination for various indole substrates.

-

Preparation: Prepare stock solutions of the indole substrate and the brominating agent (e.g., molecular bromine) in a suitable solvent (e.g., DMF).

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Measurement:

-

Place the indole solution in a quartz cuvette and record the initial absorbance spectrum.

-

Initiate the reaction by adding a known concentration of the brominating agent.

-

Monitor the reaction progress by recording the change in absorbance at a specific wavelength (corresponding to the consumption of a reactant or formation of a product) over time.

-

-

Analysis:

-

Determine initial reaction rates from the initial slope of the absorbance vs. time plot.

-

By systematically varying the initial concentrations of the reactants, determine the reaction order with respect to each component and calculate the rate constant.

-

Caption: General workflow for the synthesis and characterization of 5-bromoindole.

Spectroscopic Data

Accurate characterization of intermediates and the final product is essential. The following table summarizes key spectroscopic data for 5-bromoindole.

Table 2: Key Spectroscopic Data for 5-Bromoindole (C₈H₆BrN) [12][13][14]

| Technique | Data Point | Value / Description |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~11.41 (s, 1H, N-H), ~7.48 (d, 1H), ~7.36 (m, 2H), ~7.12 (m, 1H), ~7.05 (m, 1H) ppm |

| ¹³C NMR | Chemical Shift (δ) | Values vary with solvent, but characteristic peaks for 8 carbons are observed. |

| IR | N-H Stretch | Broad band around 3200-3400 cm⁻¹ |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | |

| C=C Stretch | ~1600-1450 cm⁻¹ | |

| C-Br Stretch | ~600-500 cm⁻¹ | |

| Mass Spec. | Molecular Weight | 196.04 g/mol |

| Exact Mass | 194.968 Da |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Applications in Drug Development

Bromoindoles are not only synthetic intermediates but also core components of many biologically active molecules. The bromine atom can modulate a compound's binding affinity, selectivity, and pharmacokinetic properties.[3]

-

Anticancer Agents: 5-Bromoindole derivatives have shown promise as anticancer agents by inhibiting key oncogenic pathways.[4] For example, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[15]

-

GSK-3 Inhibitors: 5-Bromoindole has been identified as a scaffold for developing inhibitors of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in diseases such as Alzheimer's and diabetes.[7]

-

Signaling Pathway Modulation: Certain bromoindole derivatives can act as potent inhibitors of the NF-κB signaling pathway, which is involved in inflammation and cancer.[16] Furthermore, bromination of indole-3-carboxaldehydes has been shown to increase their ability to inhibit bacterial quorum sensing, a key communication process in pathogens.[17]

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Conclusion

The substitution of a bromine atom onto the indole core is a powerful strategy in modern organic and medicinal chemistry. It profoundly influences the electronic properties of the ring, directing its reactivity and providing a crucial handle for palladium-catalyzed cross-coupling reactions. This versatility allows for the efficient synthesis of complex molecular architectures with tailored biological functions.[2][7] From fundamental reactivity studies to the development of novel therapeutics targeting critical disease pathways, bromoindoles continue to be indispensable tools for researchers, scientists, and drug development professionals. A thorough understanding of the principles outlined in this guide is essential for harnessing the full synthetic potential of these valuable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-bromo-1H-indole | C8H6BrN | CID 11805631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

5-Bromo-1H-indole-2-carbaldehyde: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic placement of a bromine atom at the 5-position of the indole ring, as seen in 5-bromo-1H-indole-2-carbaldehyde, offers a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of this compound, focusing on its role as a key intermediate in the development of anticancer, antimicrobial, and other bioactive molecules. While direct biological data on this compound is limited in publicly available literature, this document consolidates the significant findings on its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to empower further research and drug discovery.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 53590-50-4[1][2] |

| Molecular Formula | C₉H₆BrNO[1] |

| Molecular Weight | 224.06 g/mol [1] |

| Appearance | Solid |

| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C=O[1] |

Synthesis of Bioactive Derivatives

This compound serves as a crucial starting material for a variety of derivatives.[3] The aldehyde functional group is readily amenable to transformations, allowing for the synthesis of diverse heterocyclic systems with potential therapeutic applications.

Caption: Synthetic pathways from this compound.

Potential Biological Activities

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Research has primarily focused on derivatives of the corresponding carboxylic acid, which have shown inhibitory activity against key signaling pathways involved in cancer progression.[4][5]

Quantitative Data: Anticancer Activity of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives

| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Carbothioamide | 3a | HepG2 (Liver) | 15.6 ± 1.2 | [5] |

| Carbothioamide | 3a | A549 (Lung) | 19.4 ± 1.5 | [5] |

| Carbothioamide | 3a | MCF-7 (Breast) | 25.1 ± 2.1 | [5] |

| Azaindolinone | 23p | HepG2 (Liver) | 2.357 | [6] |

| Azaindolinone | 23p | A549 (Lung) | 3.012 | [6] |

| Azaindolinone | 23p | Skov-3 (Ovarian) | 2.876 | [6] |

| Hydrazono-indolinone | 2f | BT-549 (Breast) | ~0.40 | [7] |

| Hydrazono-indolinone | 2f | NCI-H23 (Lung) | ~0.79 | [7] |

| Hydrazono-indolinone | 2f | IGROV1 (Ovarian) | ~0.95 | [7] |

Note: IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by 50%. Lower values indicate higher potency.

Signaling Pathways in Cancer

Several studies suggest that 5-bromoindole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[5]

Caption: Inhibition of EGFR signaling by 5-bromoindole derivatives.

Antimicrobial Activity

The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have shown promising activity against a range of pathogenic bacteria.

Quantitative Data: Antimicrobial Activity of 5-Bromo-1H-indole Derivatives

| Derivative Type | Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Carboxamide | 7a | E. coli | 0.35 | [9] |

| Carboxamide | 7b | E. coli | 0.45 | [9] |

| Carboxamide | 7c | E. coli | 0.55 | [9] |

| Carboxamide | 7a | P. aeruginosa | 0.75 | [9] |

| Carboxamide | 7b | P. aeruginosa | 0.85 | [9] |

| Carboxamide | 7c | P. aeruginosa | 0.95 | [9] |

| Carboxamide | 7g | K. pneumoniae | 1.25 | [9] |

| Carboxamide | 7h | S. Typhi | 1.15 | [9] |

| Hydrazone | 1j | B. subtilis | 3.125 | [10] |

| Hydrazone | 1b, 1c, 1d, 1f, 1g | MRSA | 6.25 | [10] |

| Benzimidazole | 3aq | C. albicans | 3.9 | [11] |

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.

Antiviral and Anti-inflammatory Activities

While specific studies on this compound are not abundant, the broader class of indole derivatives has been investigated for antiviral and anti-inflammatory properties.[4] Indole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. Some indole-containing compounds also act as entry and fusion inhibitors, preventing viruses from entering host cells. Further research is needed to specifically evaluate the antiviral potential of this compound and its derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentrations.

Protocol 2: Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth directly in the 96-well plate.

-